![molecular formula C13H6BrCl2N3O2S B3010308 5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891134-55-7](/img/structure/B3010308.png)

5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

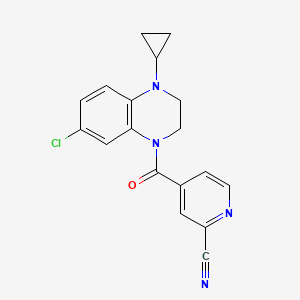

The compound “5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs common in organic chemistry, including a bromine atom, a dichlorophenyl group, an oxadiazole ring, and a thiophene ring attached to a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and the electron distribution within the molecule. For example, the bromine atom could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Applications De Recherche Scientifique

Antimalarial Activity

Quinazolinediones, including TCMDC-142986, have demonstrated promising antimalarial properties. TCMDC-125133, a related compound with a quinazolinedione core, was found to exhibit potent antimalarial activity and low toxicity . Researchers have been exploring novel derivatives based on this core structure to enhance efficacy and reduce side effects.

Anticancer Potential

Quinazolinediones have also shown anticancer effects. While TCMDC-142986 itself may not have been extensively studied in this context, its structural features warrant investigation. Researchers have synthesized derivatives with modifications to the side chain, leading to improved anticancer activity .

Inhibition of Parasite Enzymes

TCMDC-142986 and related compounds have been evaluated for their ability to inhibit enzymes in parasites. For instance, some pteridine-based compounds (including TCMDC-143296 and TCMDC-143297) showed inhibition of Lm/Tb PTR1, a crucial enzyme in Leishmania and Trypanosoma parasites .

Rational Design and Lead Optimization

Researchers have employed rational design approaches to optimize the lead compound TCMDC-142986. By exploring structure-activity relationships (SARs), they identified key modifications that enhance antimalarial activity. Web-based tools like SwissADME facilitated in silico predictions during this process .

Greener Synthesis Strategies

Efforts have been made to synthesize TCMDC-142986 and related compounds using cost-effective and environmentally friendly methods. A concise four-step synthesis of TCMDC-125133 (a quinazolinedione derivative) was achieved using low-cost reagents and greener alternatives .

Mécanisme D'action

Target of Action

The primary target of TCMDC-142986, also known as 5-bromo-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an enzyme that plays a crucial role in protein synthesis in the malaria parasite, Plasmodium falciparum .

Mode of Action

TCMDC-142986 inhibits protein translation and activates the amino acid starvation response by inhibiting PfAsnRS . The inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-142986 adduct . This mechanism is referred to as "reaction hijacking" .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-142986 affects the protein synthesis pathway in Plasmodium falciparum . This disruption of protein synthesis leads to an amino acid starvation response, which is detrimental to the survival and replication of the parasite .

Pharmacokinetics

The compound has been described as having potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development , suggesting favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of TCMDC-142986’s action include the inhibition of protein synthesis, activation of the amino acid starvation response, and ultimately, the death of the Plasmodium falciparum parasite .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrCl2N3O2S/c14-10-4-3-9(22-10)11(20)17-13-19-18-12(21-13)7-5-6(15)1-2-8(7)16/h1-5H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAPYEDKGXTBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrCl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3010225.png)

![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)

![5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010230.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)

![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)

![2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3010237.png)

![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)

![5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010247.png)